molecular formula C10H14N2O2 B14750597 isopropyl N-(6-methyl-2-pyridyl)carbamate CAS No. 7399-78-2

isopropyl N-(6-methyl-2-pyridyl)carbamate

Cat. No.: B14750597
CAS No.: 7399-78-2
M. Wt: 194.23 g/mol
InChI Key: WMNCLBYPGKHIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H6O3. It is a derivative of furan, a heterocyclic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-furoic acid. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process results in the reduction of the furan ring, yielding 4,5-dihydrofuran-3-carboxylic acid .

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-hydroxybutanoic acid with a dehydrating agent can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of 4,5-dihydrofuran-3-carboxylic acid often relies on the catalytic hydrogenation method due to its efficiency and scalability. The process is typically carried out in large reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

CAS No.

7399-78-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl N-(6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-6-4-5-8(3)11-9/h4-7H,1-3H3,(H,11,12,13)

InChI Key

WMNCLBYPGKHIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.